molecular formula C17H14N2O6S B8618116 (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate CAS No. 921214-44-0

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate

Cat. No.: B8618116
CAS No.: 921214-44-0
M. Wt: 374.4 g/mol
InChI Key: WMKMLIILSJQFAS-UHFFFAOYSA-N
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Description

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with toluene-4-sulfonic acid. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction yields the desired ester compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct chemical and biological properties.

Scientific Research Applications

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its combination of quinoline, nitro, and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

921214-44-0

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H14N2O6S/c1-11-7-9-12(10-8-11)26(23,24)25-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3

InChI Key

WMKMLIILSJQFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tosyl chloride (30.0 g, 160 mmol) in 100 mL of acetonitrile was added to a stirred solution of the 4-hydroxy-1-methyl-3-nitro-1H-quinolin-2-one (32.0 g, 145.0 mmol), Et3N (17.65 g, 174.4 mmol), and DMAP (0.178 g, 1.45 mmol) in 300 mL of MeCN at 0° C. After the addition was complete, the reaction mixture was heated at 35° C. for 3 h. After the solvent was evaporated under reduced pressure, water (35 mL) and CH2Cl2 (50 mL) were added to the residue. The resulting precipitate was removed by filtration, and the filtrate was extracted with CH2Cl2 (3×200 mL). The combined extracts were dried, filtered through a plug of SiO2, and concentrated. The resulting residue was combined with the solid isolated earlier, and was triturated with ether to give 41.0 g (75%) of toluene-4-sulfonic acid 1-methyl-3-nitro-2-oxo-1,2-dihydro-quinolin-4-yl ester. 1H-NMR (CDCl3): δ 8.16 (dd, 1H, J=7.6, 1.2 Hz), 7.90 (m, 2H), 7.79 (m, 1H), 7.44 (m, 4H), 3.79 (s, 3H), 2.51 (s, 3H). MS: calculated for C17H14N2O6S+H 375.1; found: 375.3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
17.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.178 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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